molecular formula C23H26N2O7S B2554043 Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902582-83-6

Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2554043
CAS No.: 902582-83-6
M. Wt: 474.53
InChI Key: SWEPDJVIGOZOBA-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as EDMT-Tosyl) is a tetrahydropyrimidine derivative synthesized via multicomponent Biginelli-like reactions. Its structure features:

  • A 3,4-dimethoxyphenyl group at position 4, contributing electron-rich aromaticity.
  • A 2-oxo group, enabling hydrogen bonding and influencing tautomerism.
  • An ethyl ester at position 5, affecting solubility and metabolic stability.

The tosyl group introduces distinct sulfonyl stretching vibrations (IR: ~1350–1150 cm⁻¹) and influences crystal packing via van der Waals interactions .

Properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O7S/c1-5-32-22(26)20-17(13-33(28,29)16-9-6-14(2)7-10-16)24-23(27)25-21(20)15-8-11-18(30-3)19(12-15)31-4/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEPDJVIGOZOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogens.

Antimicrobial Efficacy

CompoundTarget OrganismActivity (IC50)
Ethyl 4-(3,4-dimethoxyphenyl)...Staphylococcus aureusTBD
Other TetrahydropyrimidinesEscherichia coliTBD

The presence of electron-withdrawing groups in the structure often correlates with enhanced antibacterial activity. Further studies are needed to determine the specific IC50 values for this compound against various pathogens.

Anticancer Activity

Tetrahydropyrimidine derivatives have been investigated for their anticancer properties. Certain analogs have shown the ability to inhibit cell proliferation in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies

A notable study explored the synthesis and biological evaluation of pyrimidine derivatives similar to this compound. The results indicated promising antimicrobial and anticancer activities, suggesting that structural modifications can significantly enhance efficacy.

For instance:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that certain tetrahydropyrimidines could inhibit the proliferation of A431 (vulvar epidermal carcinoma) cells. The research highlighted the potential for these compounds in cancer therapy.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of tetrahydropyrimidine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, confirming their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations

Key structural differences among EDMT-Tosyl and analogs are summarized below:

Compound Name Position 4 Substituent Position 6 Substituent Position 2 Group Key Structural Features Reference
EDMT-Tosyl 3,4-Dimethoxyphenyl Tosylmethyl Oxo Bulky tosyl group; strong H-bonding
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo analog 3,4-Dimethoxyphenyl Methyl Thioxo (C=S) Enhanced π-conjugation; weaker H-bonding
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo analog 4-Fluorophenyl Methyl Oxo Electron-withdrawing F; altered polarity
Ethyl 4-(4-methylphenyl)-6-methyl-2-oxo analog 4-Methylphenyl Methyl Oxo Hydrophobic methyl; simpler packing
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo analog 4-Bromophenyl Methyl Thioxo Heavy atom effect; potential halogen bonding

Key Observations :

  • Position 4 : Electron-donating groups (e.g., methoxy in EDMT-Tosyl) enhance aromatic stabilization, while electron-withdrawing groups (e.g., F, Br) increase electrophilicity.
  • Position 6 : The tosylmethyl group in EDMT-Tosyl introduces steric bulk and sulfonyl reactivity, contrasting with simpler methyl or halogenated analogs.
  • Position 2 : Thioxo (C=S) analogs exhibit red-shifted UV-Vis spectra and altered hydrogen-bonding capacity compared to oxo (C=O) derivatives .
Spectroscopic and Physical Properties
  • IR Spectroscopy :
    • EDMT-Tosyl shows C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (2-oxo), with SO₂ asymmetric/symmetric stretches at ~1350–1150 cm⁻¹ .
    • Thioxo analogs exhibit C=S stretches at ~1250 cm⁻¹, absent in oxo derivatives .
  • NMR :
    • The 3,4-dimethoxyphenyl group in EDMT-Tosyl produces distinct aromatic proton splits (δ 6.7–7.1 ppm) .
    • Tosylmethyl protons resonate as a singlet near δ 2.4 ppm (CH₃) and δ 7.3–7.8 ppm (aromatic) .
  • Solubility : Tosyl substitution reduces aqueous solubility compared to methyl or methoxy analogs due to increased hydrophobicity.
Crystallographic and Packing Behavior
  • EDMT-Tosyl : Likely forms layered structures via N–H⋯O=C and C–H⋯π interactions, similar to ethyl 6-methyl-4-phenyl-2-oxo derivatives .
  • Thioxo Derivatives : Prefer N–H⋯S hydrogen bonds, creating denser crystal lattices compared to oxo analogs .

Biological Activity

Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that belongs to the class of tetrahydropyrimidines. Its complex structure suggests potential biological activities that have garnered interest in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with various functional groups, including methoxy and sulfonyl moieties. The structural formula can be represented as follows:

C20H24N2O5S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5\text{S}

This structure is significant for its interaction with biological targets, which will be discussed in subsequent sections.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study evaluated various derivatives for their in vitro antibacterial and antifungal properties against human pathogens. The results demonstrated that certain structural modifications enhance activity against specific strains (e.g., Staphylococcus aureus and Candida albicans) when compared to standard antibiotics like Ciprofloxacin and Ketoconazole .

Anticancer Activity

There is emerging evidence suggesting that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. For instance, a related compound showed significant cytotoxic effects against breast cancer cell lines (MCF-7) through apoptosis induction. Mechanistic studies revealed that these compounds may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins .

Enzyme Inhibition

Another area of investigation involves the inhibition of key enzymes implicated in disease pathways. This compound has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and thus a target for anticancer therapies. Preliminary findings suggest that it may exhibit competitive inhibition against DHFR .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The results indicated that the compound exhibited MIC values ranging from 8 to 32 µg/mL against Gram-positive bacteria and 16 to 64 µg/mL against Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies were performed on MCF-7 breast cancer cells to assess cytotoxicity. The compound was administered at varying concentrations (0 to 100 µM), and cell viability was measured using the MTT assay. The results demonstrated a dose-dependent reduction in cell viability.

Concentration (µM)Viability (%)
0100
1085
5060
10030

Mechanistic Insights

Further mechanistic studies indicated that the compound induced apoptosis via caspase activation and mitochondrial membrane potential disruption, highlighting its potential as an anticancer agent.

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